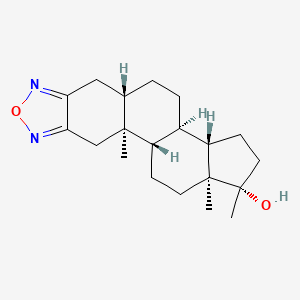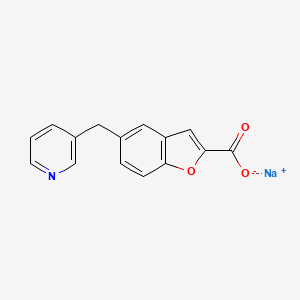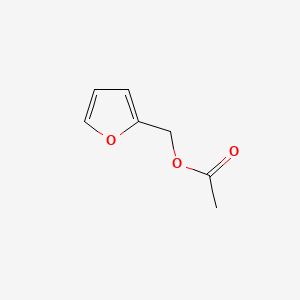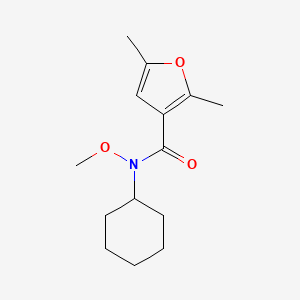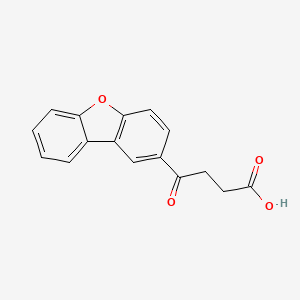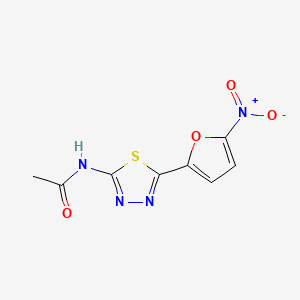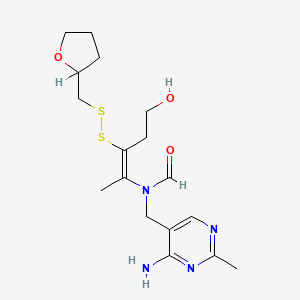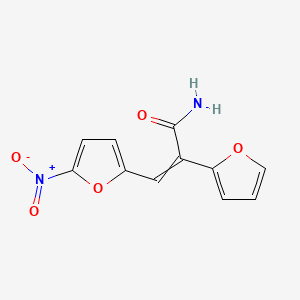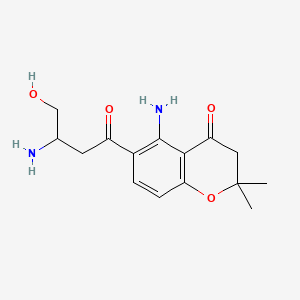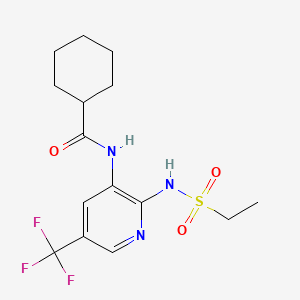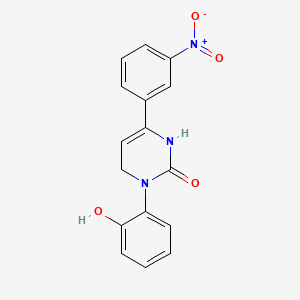
Icilin
概要
説明
Icilin (AG-3-5) is a synthetic super-agonist of the transient receptor potential M8 (TRPM8) ion channel . It is not structurally related to menthol, but it produces an extreme sensation of cold in both humans and animals . It is almost 200 times more potent than menthol, and 2.5 times more efficacious .
Molecular Structure Analysis
The molecular structure of this compound has been studied using electron cryo-microscopy . The structures of mouse TRPM8 in the absence of ligand, and in the presence of Ca2+ and this compound, have been determined at 2.5–3.2 Å resolution .Chemical Reactions Analysis
This compound has been shown to have a significant impact on the T-cell response, attenuating autoimmune neuroinflammation . This suggests that this compound could potentially be used to treat autoimmune neuroinflammatory disorders, such as multiple sclerosis (MS) .Physical And Chemical Properties Analysis
This compound has a molecular formula of C16H13N3O4 . Its molecular weight is 311.29 g/mol . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用
Thermoregulation and TRP Channel Activation
Icilin is known to activate the transient receptor potential channels TRPM8 and TRPA1, which play a significant role in temperature sensation and thermoregulation. A study by (Ding et al., 2008) demonstrated that this compound causes a dose-related hyperthermia in rats, which requires both nitric oxide production and NMDA receptor activation.
Neuroinflammation and Autoimmune Disorders
This compound has shown potential in treating autoimmune neuroinflammatory disorders like multiple sclerosis. (Ewanchuk et al., 2017) found that this compound inhibited the proliferation of murine and human CD4+ T cells and diminished peripheral expansion of autoantigen-restricted T cells in mice. This suggests a broader anti-inflammatory role beyond classic TRP channel activation.
Cell Cycle Regulation in Cancer
A study by (Kim et al., 2011) showed that this compound induces G1 arrest in prostate cancer cells through the activation of JNK and p38 kinase pathways, independent of TRPM8 calcium channel activation. This indicates this compound's potential as a chemical probe in cancer cell cycle regulation research.
Modulation of Immune Cell Activity
This compound's effects on immune cells have been explored in studies like the one by (Wu et al., 2011). Their research found that this compound increased the amplitude of nonselective cation current in RAW 264.7 murine macrophage-like cells, suggesting a role for this compound in modulating immune responses.
Neurological and Behavioral Effects
This compound's impact on the central nervous system and behavior has been a focus of studies like (Werkheiser et al., 2006), which highlighted its role in inducing wet-dog shakes in rats, a behavior dependent on central nervous system interactions.
Potential in Pain Management
The potential use of this compound in pain management, particularly in conditions like migraine, was explored by (Burgos-Vega et al., 2016). They found that activation of meningeal TRPM8 by this compound produced behaviors consistent with migraine in rats.
作用機序
Target of Action
Icilin is a synthetic super-agonist of the Transient Receptor Potential M8 (TRPM8) ion channel . TRPM8 is a cold-activated ion channel that plays a crucial role in thermosensation .
Mode of Action
This compound activates the TRPM8 receptor, producing an extreme sensation of cold in both humans and animals . It is almost 200 times more potent than menthol, and 2.5 times more efficacious . Despite their similar effects, this compound activates the TRPM8 receptor in a different way than menthol does .
Biochemical Pathways
This compound can activate TRPM8 to some degree in the absence of extra-cellular Ca2+. It further enhances the potency of this compound and the subsequent activation of the TRPM8 channel . This compound is also an agonist of hENaCδ. In the homomeric hENaCδ-expressing oocytes, 100μM this compound induces an inward current significantly .
Pharmacokinetics
The pharmacokinetics of similar compounds involve absorption, distribution, binding to circulating antibodies (if present), and to receptors, and ultimate degradation and excretion .
Result of Action
The activation of TRPM8 by this compound leads to an extreme sensation of cold . This compound has been shown to be effective in the treatment of pruritus in an experimental model of itch . It also stimulates the activity of large-conductance K Ca channels in human glioblastoma cells .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the activation of TRPM8 by this compound is modulated by intracellular pH . Furthermore, the stimulatory effect of this compound on endogenous NS channels could be an important mechanism underlying this compound-induced action in macrophages .
Safety and Hazards
Icilin should be handled with care to avoid dust formation. Breathing in mist, gas, or vapors should be avoided, as should contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
特性
IUPAC Name |
3-(2-hydroxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-15-7-2-1-6-14(15)18-9-8-13(17-16(18)21)11-4-3-5-12(10-11)19(22)23/h1-8,10,20H,9H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEFMOGVOYEGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(NC(=O)N1C2=CC=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190442 | |
| Record name | Icilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
36945-98-9 | |
| Record name | Icilin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36945-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icilin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036945989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icilin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICILIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS70PZQ4QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does icilin interact with its primary target, TRPM8?
A1: this compound binds to a specific binding pocket located within the voltage-sensor like domain (VSLD) of the TRPM8 channel. [] This binding, facilitated by the presence of intracellular calcium (Ca2+), triggers conformational changes in the channel, leading to its opening and the influx of cations such as sodium (Na+) and Ca2+. [, ]
Q2: Does this compound's interaction with TRPM8 differ from that of menthol, another TRPM8 agonist?
A2: Yes, this compound and menthol, while both activating TRPM8, exhibit distinct activation mechanisms. This compound requires intracellular Ca2+ for binding and activation of TRPM8, whereas menthol does not. [, ] Additionally, this compound can inhibit menthol-induced TRPM8 currents, suggesting different binding sites or modes of action within the channel. [, ]
Q3: Does this compound interact with other ion channels besides TRPM8?
A3: Yes, research indicates that this compound can activate other ion channels, including:
- TRPA1: this compound activates the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, albeit with lower potency compared to TRPM8. [, , ]
- ENaCδ: this compound activates the δ-subunit of the human Epithelial Sodium Channel (hENaCδ), which is primarily expressed in the brain. []
Q4: What are the downstream effects of TRPM8 activation by this compound?
A4: TRPM8 activation by this compound leads to various downstream effects depending on the cell type and physiological context. Some key effects include:
- Sensory Neuron Activation: In sensory neurons, TRPM8 activation by this compound evokes a cooling sensation. [, , ]
- Vasodilation and Vasorelaxation: In vascular smooth muscle cells, TRPM8 activation can induce vasodilation through various mechanisms, including inhibition of store-operated Ca2+ entry (SOCE). [, ]
- Anti-inflammatory Effects: this compound has shown anti-inflammatory properties in models of colitis, potentially mediated by TRPM8 activation and subsequent inhibition of neuropeptide release. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C18H26N2O2 and a molecular weight of 302.41 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While specific spectroscopic data (NMR, IR, etc.) was not provided in the reviewed research articles, researchers often use techniques like mass spectrometry to identify and characterize this compound and its analogs. []
Q7: Does this compound possess any catalytic properties?
A7: The research primarily focuses on this compound's role as a ligand for ion channels like TRPM8 and does not suggest any inherent catalytic properties. Its actions stem from modulating ion channel activity rather than catalyzing chemical reactions.
Q8: Have computational methods been used to study this compound and its interactions with TRPM8?
A8: Yes, computational chemistry and molecular modeling techniques are valuable tools in this compound research. Studies have used:
- Homology Modeling: To construct a three-dimensional model of the TRPM8 channel, providing insights into the potential binding site of this compound. []
- Molecular Dynamics (MD) Simulations: To investigate the dynamic interactions between this compound and the TRPM8 binding pocket, revealing key amino acid residues and interactions involved in ligand binding and channel activation. []
- Structure-Activity Relationship (SAR) Studies: To explore the relationship between the chemical structure of this compound analogs and their potency and selectivity for TRPM8, guiding the design of novel TRPM8 modulators. [, ]
Q9: How do structural modifications of this compound impact its activity, potency, and selectivity for TRPM8?
A9: Understanding the SAR of this compound is crucial for developing more selective and potent TRPM8 modulators. Studies have shown:
- Menthol Derivatives: Modifications to the menthol scaffold, such as those found in compounds like WS-12 and CPS-368, can significantly enhance potency and selectivity for TRPM8 compared to menthol and this compound. [, ]
- Importance of the Hexacyclic Ring: The presence of a hexacyclic ring structure in menthol derivatives appears to be crucial for TRPM8 activity, as compounds lacking this feature exhibit reduced potency or are entirely inactive. []
- Species-Dependent Effects: SAR studies also highlight species-dependent differences in TRPM8 sensitivity to this compound analogs, underscoring the importance of considering these variations during drug development. []
Q10: What formulation strategies are employed to improve this compound's stability, solubility, or bioavailability?
A10: Although limited information is available on specific formulation strategies for this compound, its incorporation into delivery systems for products like toothpaste and mouthwash suggests ongoing efforts to address stability and delivery challenges. [] Further research is needed to explore formulation approaches that enhance this compound's therapeutic potential.
Q11: What are the safety, health, and environmental (SHE) considerations for this compound?
A11: The reviewed articles primarily focus on this compound's biological activity and do not provide detailed information regarding its SHE profile. As a research compound, handling this compound requires standard laboratory safety procedures and adherence to relevant chemical handling guidelines.
Q12: What in vitro models are used to study this compound's activity?
A12: Researchers commonly utilize various in vitro models to investigate this compound's effects, including:
- Cell Lines: Heterologous expression systems like HEK293 cells transfected with TRPM8 or other ion channels allow for studying this compound's interactions with specific molecular targets. [, , , , ]
- Primary Cell Cultures: Cultures of primary cells, such as dorsal root ganglion (DRG) neurons, enable the investigation of this compound's effects on native ion channel function in relevant cell types. [, , ]
Q13: What animal models are used to study this compound's effects?
A13: In vivo studies utilize animal models to evaluate this compound's therapeutic potential in various conditions:
- Colitis Models: Chemically induced colitis models in mice are employed to investigate this compound's anti-inflammatory effects. []
- Pain Models: Neuropathic pain models in rodents are used to assess the analgesic potential of this compound and its analogs. [, ]
- Cerebrovascular Function Models: Newborn pig models are used to study the effects of head cooling and this compound on cerebral vascular function. [, ]
Q14: What other research areas are relevant to this compound's development and application?
A14: While the reviewed articles primarily focus on this compound's interaction with ion channels and its potential therapeutic benefits, several other research areas are crucial for its comprehensive understanding and potential clinical translation:
Q15: What are the key historical milestones in this compound research?
A15: Research on this compound and its interactions with TRPM8 has progressed significantly since the early 2000s. Some key milestones include:
- Discovery of TRPM8 as a Cold Sensor: The identification of TRPM8 as a cold- and menthol-sensitive ion channel laid the foundation for understanding this compound's mechanism of action. [, ]
- Characterization of this compound as a TRPM8 Agonist: Early studies established this compound as a potent and efficacious agonist of TRPM8, distinct from menthol in its activation mechanism. [, ]
- Investigation of this compound's Therapeutic Potential: Research exploring this compound's potential therapeutic benefits in various conditions, including pain, inflammation, and cancer, has expanded significantly. [, , , ]
- Structure-Based Drug Design: Advances in structural biology, particularly the elucidation of the TRPM8 structure, have enabled structure-based drug design efforts to develop more selective and potent TRPM8 modulators, including this compound analogs. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





